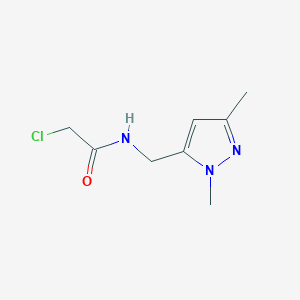![molecular formula C14H16ClN3O2 B7459138 5-chloro-N-[(2-ethylpyrazol-3-yl)methyl]-2-methoxybenzamide](/img/structure/B7459138.png)
5-chloro-N-[(2-ethylpyrazol-3-yl)methyl]-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-[(2-ethylpyrazol-3-yl)methyl]-2-methoxybenzamide, commonly known as CEP-33779, is a small molecule inhibitor that has been found to have potential therapeutic applications in cancer treatment. It belongs to the class of benzamide compounds and has a molecular weight of 343.8 g/mol.
Wirkmechanismus
CEP-33779 acts as a potent inhibitor of the SH2 domain of STAT3, preventing its phosphorylation and subsequent activation. This leads to the downregulation of various downstream genes that are involved in cell proliferation, survival, and angiogenesis. Additionally, CEP-33779 has been found to induce the expression of pro-apoptotic genes such as Bax and downregulate anti-apoptotic genes such as Bcl-2, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
CEP-33779 has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as IL-6 and IL-10. It has also been shown to enhance the immune response against cancer cells by increasing the production of cytotoxic T cells and natural killer cells. In addition, CEP-33779 has been found to inhibit angiogenesis by downregulating the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR).
Vorteile Und Einschränkungen Für Laborexperimente
CEP-33779 has several advantages as a potential therapeutic agent, including its high potency and specificity for STAT3 inhibition, its ability to induce apoptosis in cancer cells, and its anti-inflammatory and anti-angiogenic effects. However, there are also some limitations to its use in lab experiments, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several potential future directions for the research and development of CEP-33779. One area of interest is the use of CEP-33779 in combination with other cancer therapies such as chemotherapy and radiation therapy. Another potential direction is the development of more potent and selective inhibitors of STAT3 that may have fewer side effects and greater therapeutic efficacy. Additionally, further research is needed to elucidate the precise mechanisms of action of CEP-33779 and its potential applications in other disease conditions.
Synthesemethoden
The synthesis of CEP-33779 involves the reaction of 5-chloro-2-methoxybenzoic acid with 2-ethylpyrazole-3-carbaldehyde in the presence of a base such as potassium carbonate. The resulting product is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-(2-aminoethyl)pyridine to yield CEP-33779.
Wissenschaftliche Forschungsanwendungen
CEP-33779 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to inhibit the activity of the transcription factor STAT3, which is known to play a critical role in the development and progression of various types of cancer. Inhibition of STAT3 activity has been shown to induce apoptosis, inhibit angiogenesis, and enhance the immune response against cancer cells.
Eigenschaften
IUPAC Name |
5-chloro-N-[(2-ethylpyrazol-3-yl)methyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c1-3-18-11(6-7-17-18)9-16-14(19)12-8-10(15)4-5-13(12)20-2/h4-8H,3,9H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIXXAIHEXZYFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)CNC(=O)C2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-[(2-ethylpyrazol-3-yl)methyl]-2-methoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-1-ethylpyrazole-4-carboxamide](/img/structure/B7459070.png)
![N-[3-(4-bromoanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B7459073.png)






![N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]acetamide](/img/structure/B7459117.png)
![N-[(2-ethylpyrazol-3-yl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7459126.png)

![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetamide](/img/structure/B7459156.png)
![N-[3-(4-methylanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B7459162.png)